Product packaging for APA Amoxicillin Amide-d4(Cat. No.:)

APA Amoxicillin Amide-d4

Cat. No.: B1157724
M. Wt: 567.67
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Amoxicillin (B794) Derivatives in Academic Research Contexts

Amoxicillin, a widely used β-lactam antibiotic, has been the subject of extensive research to enhance its efficacy and address challenges like antibiotic resistance. iarconsortium.orgdrugbank.com In academic settings, researchers have synthesized and studied numerous amoxicillin derivatives to explore their antimicrobial activities and other potential therapeutic applications. eurjchem.comnih.govresearchgate.net These investigations often involve modifying the core amoxicillin structure to create novel compounds with improved properties. iarconsortium.orgmdpi.comresearchgate.net

The synthesis of amoxicillin derivatives, such as imines and hybrid molecules, has been a key area of focus. eurjchem.comnih.gov For instance, studies have shown that certain imine derivatives of amoxicillin exhibit enhanced antimicrobial activity compared to the parent drug. eurjchem.com Similarly, hybrid molecules that link amoxicillin with other pharmacophores have been developed to improve activity against resistant bacterial strains. nih.gov

The analytical characterization of these derivatives is crucial for understanding their structure-activity relationships. researchgate.netunesp.br Techniques like Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for this purpose. eurjchem.comresearchgate.net Furthermore, the development of reliable analytical methods, such as high-performance liquid chromatography (HPLC), is essential for the quality control and quantification of amoxicillin and its derivatives in various samples. unesp.brresearchgate.net

Rationale for the Academic Investigation of APA Amoxicillin Amide-d4 in Contemporary Research

The academic investigation of this compound is driven by its utility as a stable isotopically labeled internal standard in bioanalytical research. clearsynth.comaptochem.com In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for ensuring accuracy and precision. texilajournal.comscispace.com

An ideal internal standard should behave chemically and physically similarly to the analyte being measured. aptochem.com Deuterated compounds, like this compound, are considered the gold standard for this purpose because they co-elute with the non-labeled analyte and exhibit similar ionization efficiency in the mass spectrometer. texilajournal.comaptochem.com This allows for the correction of variability that can arise during sample preparation, injection, and ionization, ultimately leading to more reliable and robust analytical methods. aptochem.com

The use of deuterated internal standards is particularly important in complex biological matrices, such as blood or plasma, where "matrix effects" can interfere with the analysis. clearsynth.com By incorporating a known amount of this compound into a sample, researchers can accurately quantify the concentration of amoxicillin and its related compounds, even in the presence of interfering substances. clearsynth.comtexilajournal.com

The key reasons for the academic investigation of this compound can be summarized in the following table:

Rationale for InvestigationDescriptionKey Research Applications
Internal Standard for Bioanalysis Serves as a reference compound in quantitative analytical methods to ensure accuracy and precision. clearsynth.comtexilajournal.comPharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of amoxicillin. nih.govsimsonpharma.com
Mitigation of Matrix Effects Helps to correct for interferences from complex biological samples, leading to more reliable results. clearsynth.comAnalysis of amoxicillin in plasma, urine, and other biological fluids. texilajournal.com
Method Validation Used to validate the robustness and reliability of analytical procedures for amoxicillin quantification. clearsynth.comDevelopment of new analytical methods for amoxicillin and its derivatives. unesp.br
Metabolic Fate Studies Can be used as a tracer to study the metabolic pathways of amoxicillin without the use of radioactive isotopes. simsonpharma.comsimsonpharma.comUnderstanding the biotransformation of amoxicillin in various biological systems.

Properties

Molecular Formula

C₂₄H₂₅D₄N₅O₇S₂

Molecular Weight

567.67

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation of Apa Amoxicillin Amide D4

Precursor Selection and Derivatization Approaches for Amoxicillin (B794) Amides

The foundation of a successful synthesis for a complex molecule like APA Amoxicillin Amide-d4 lies in the strategic selection of its core precursors. The structure of amoxicillin is built upon two key chiral building blocks: the β-lactam nucleus, 6-aminopenicillanic acid (6-APA), and a side chain, D-(-)-p-hydroxyphenylglycine. researchgate.netmdpi.com The synthesis of amoxicillin amides involves the coupling of these precursors, often through enzymatic or chemical methods. nih.govchemicalbook.com

For the synthesis of an amide derivative, such as the one formed between the carboxylic acid of one amoxicillin molecule and the 6-amino group of a 6-APA molecule (an amoxicillin impurity), the primary precursors are amoxicillin itself (often as a trihydrate) and 6-aminopenicillanic acid. ciac.jl.cn Enzymatic approaches can generate the 6-APA core in situ from precursors like Penicillin G potassium salt (PGK), which is then coupled with an activated D-p-hydroxyphenylglycine methyl ester (D-HPGM) to form amoxicillin. nih.govnih.gov

Derivatization plays a critical role in both the synthesis and analysis of amoxicillin and its derivatives. During chemical synthesis, protecting groups are often employed to prevent unwanted side reactions. For instance, the amino group of the hydroxyphenylglycine side chain can be protected as an enamine before being coupled with the 6-APA nucleus. chemicalbook.com To form the amide bond specifically, a derivatization step involving a peptide coupling reagent is essential. Reagents like benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are used to activate the carboxylic acid group, facilitating its reaction with an amine to form a stable amide linkage while minimizing the risk of racemization. ciac.jl.cn

For analytical purposes, derivatization is employed to enhance detection, as amoxicillin possesses weak UV absorption and lacks natural fluorescence. pjoes.com Reagents such as AccQ-Fluor (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) react with the primary amine in amoxicillin to form a highly fluorescent derivative that is stable and easily quantifiable by high-performance liquid chromatography (HPLC). pjoes.comresearchgate.netpjoes.com

Precursor/ReagentRole in SynthesisRelevant Method
6-Aminopenicillanic Acid (6-APA)The core β-lactam nucleus of the antibiotic structure. mdpi.comnih.govChemical or Enzymatic Synthesis
D-(-)-p-hydroxyphenylglycineProvides the characteristic side chain of amoxicillin.Chemical or Enzymatic Synthesis
Amoxicillin TrihydrateServes as a direct precursor for forming amide derivatives. ciac.jl.cnAmide Bond Formation
Penicillin G Acylase (PGA)Biocatalyst for the stereoselective coupling of 6-APA and the side chain. researchgate.netEnzymatic Synthesis
PyBOPPeptide coupling reagent to activate carboxylic acid for amide formation. ciac.jl.cnChemical Synthesis
AccQ-FluorDerivatizing agent for HPLC analysis by adding a fluorescent tag. pjoes.compjoes.comAnalytical Method

Deuteration Methodologies for Targeted Isotopic Labeling (e.g., Aromatic Ring Deuteration)

The "-d4" designation in this compound indicates the incorporation of four deuterium (B1214612) atoms. Given the structure, the most logical and common site for such labeling is the aromatic ring of the p-hydroxyphenylglycine side chain. Targeted isotopic labeling requires methodologies that are highly selective and efficient. Several techniques are available for the deuteration of aromatic rings, particularly those activated by an electron-donating hydroxyl group like phenol.

Acid-Catalyzed Hydrogen-Deuterium (H/D) Exchange: This is a widely used method for incorporating deuterium into aromatic rings. nih.gov The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where deuterons from a strong deuterated acid replace protons at the most electron-rich positions. nih.gov For a phenol ring, these are the ortho and para positions relative to the hydroxyl group. researchgate.netstackexchange.com Using deuterated trifluoroacetic acid (CF3COOD) or deuterated mineral acids like D2SO4 with D2O as the deuterium source can achieve high levels of deuterium incorporation. nih.gov

Metal-Catalyzed H/D Exchange: Heterogeneous transition metal catalysts offer a milder and highly efficient alternative. A platinum-on-carbon (Pt/C) catalyst in the presence of D2O and hydrogen gas (H2) can fully deuterate phenol even at room temperature. oup.com This method is attractive due to its high efficiency and the ease of removing the catalyst after the reaction.

Dehalogenative Deuteration: This technique provides exceptional control over the position of deuterium incorporation. nih.gov It involves the synthesis of a halogenated precursor (e.g., a bromo- or chloro-substituted phenol derivative) followed by the replacement of the halogen atom with a deuterium atom. This approach is advantageous as it typically results in isotopic incorporation levels greater than 99% at the specified positions. nih.gov

A summary of these methodologies is presented below.

Deuteration MethodCatalyst/ReagentDeuterium SourceKey Features
Acid-Catalyzed ExchangeD₂SO₄, CF₃COOD nih.govstackexchange.comD₂O, CF₃COODDeuterates electron-rich ortho and para positions; can require harsh conditions. nih.govresearchgate.net
Metal-Catalyzed ExchangePt/C, Rh/C, Ru/C oup.comD₂OMild reaction conditions; high efficiency; catalyst is recyclable. oup.com
Dehalogenative DeuterationCopper or Palladium catalyst nih.govD₂OPosition-specific labeling; offers >99% deuterium incorporation. nih.gov

Optimization of Synthetic Pathways for Isotopic Purity and Stereochemical Control

Optimizing the synthetic pathway is critical to ensure that the final product, this compound, meets the stringent requirements for an internal standard, namely high isotopic purity and correct stereochemistry.

Isotopic Purity: The goal is to achieve the highest possible incorporation of deuterium at the target positions while minimizing off-target H/D exchange. The choice of deuteration method significantly impacts isotopic purity. Dehalogenative deuteration is often preferred for its precision and near-quantitative deuterium incorporation. nih.gov When using acid- or metal-catalyzed exchange, reaction parameters such as temperature, pressure, and reaction time must be carefully controlled. For instance, elevated temperatures in Pt/C-catalyzed reactions can lead to deuteration at unintended positions. oup.com An alternative strategy to ensure high isotopic purity is to use a deuterated building block, such as d4-phenol, as the starting material for synthesizing the p-hydroxyphenylglycine side chain. nih.gov

Stereochemical Control: Amoxicillin possesses multiple chiral centers, and its biological activity is dependent on the correct stereoisomer ([2S-[2α,5α,6β(S)]]). chemicalbook.com Preserving this stereochemistry throughout the multi-step synthesis is paramount. Enzymatic synthesis methods, which utilize enzymes like Penicillin G Acylase, are highly advantageous in this regard. These biocatalysts operate with high stereoselectivity, ensuring the correct formation of the amide bond between the 6-APA nucleus and the side chain without causing racemization. mdpi.comnih.gov

In chemical synthesis, maintaining stereochemical integrity is more challenging. The use of modern peptide coupling reagents, such as PyBOP, is a key optimization strategy, as they are designed to suppress racemization during the activation of the carboxylic acid. ciac.jl.cn Careful selection of solvents, bases, and reaction temperatures is also crucial to prevent the epimerization of sensitive chiral centers.

Optimization TargetStrategyRationale
Isotopic Purity Use of deuterated building blocks nih.govEnsures high and defined deuterium incorporation from the start.
Dehalogenative deuteration nih.govProvides precise positional control and >99% isotopic enrichment.
Control of reaction conditions (temp., time) oup.comPrevents unwanted H/D exchange at non-target sites.
Stereochemical Control Enzymatic synthesis (e.g., with PGA) mdpi.comnih.govEnzymes are highly stereoselective, preventing racemization.
Use of modern coupling reagents (e.g., PyBOP) ciac.jl.cnMinimizes racemization during chemical activation of the carboxyl group.
Mild reaction conditionsReduces the risk of epimerization at chiral centers.

Scale-Up Considerations for Research Applications and Reference Standard Production

Transitioning the synthesis of this compound from a laboratory-scale procedure to a larger scale suitable for producing reference standards requires careful planning and process validation. The production of reference materials must adhere to strict quality controls to ensure batch-to-batch consistency and reliability. leading-minds-network.com

Key considerations for scale-up include:

Facility and Regulatory Compliance: Production of reference standards, especially for pharmaceutical applications, should ideally occur in facilities that can operate under Good Manufacturing Practice (GMP) guidelines. This includes the use of cleanrooms to prevent contamination and robust safety protocols. leading-minds-network.com

Process Validation and Quality Control: Every step of the synthesis, from precursor sourcing to final purification, must be standardized and validated. leading-minds-network.com This involves implementing robust process controls and analytical checks (e.g., HPLC, NMR, MS) at intermediate stages to ensure the reaction is proceeding as expected and to identify any potential impurities.

Scalable Equipment and Reaction Conditions: Reaction vessels must be chosen to accommodate larger volumes while ensuring efficient mixing and heat transfer. The use of heterogeneous catalysts is beneficial for scale-up as they can be easily separated from the reaction mixture and potentially recycled, improving process efficiency. nih.gov

Purification and Characterization: Purification techniques must be scalable. While laboratory-scale purification might rely on standard column chromatography, larger scales may require more advanced systems like preparative HPLC. The final product must be rigorously characterized to confirm its identity, chemical purity, isotopic enrichment, and stereochemical integrity. nih.govnih.gov This comprehensive characterization is essential for the value assignment of the reference material. nih.gov

Material Handling and Stability: Proper procedures for handling and storing the raw materials, intermediates, and the final deuterated standard are crucial to prevent degradation and maintain purity over time. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Confirmation and Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of deuterated compounds, providing highly accurate mass measurements necessary for structural confirmation and the assessment of isotopic enrichment. nih.govresearchgate.net Techniques like electrospray ionization (ESI) coupled with HRMS allow for the precise determination of the mass-to-charge ratio (m/z) of the molecule, enabling the verification of its elemental composition. nih.gov For APA Amoxicillin (B794) Amide-d4, HRMS confirms the incorporation of the four deuterium (B1214612) atoms by measuring a corresponding mass shift relative to the unlabeled analogue.

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of APA Amoxicillin Amide-d4, which provides definitive confirmation of the label positions. nih.gov In an MS/MS experiment, the protonated molecule [M+H]+ is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. nih.govnih.gov The resulting fragmentation pattern is compared to that of the unlabeled amoxicillin standard.

The fragmentation of amoxicillin typically involves the cleavage of the β-lactam ring and the loss of side chains. nih.govresearchgate.net For the deuterated analog, fragments containing the deuterium-labeled amide group will exhibit a mass shift of +4 Da compared to the corresponding fragments of unlabeled amoxicillin. For instance, a key fragment ion of amoxicillin at m/z 160.1, corresponding to the thiazolidine ring structure, would remain unchanged, while fragments containing the deuterated phenylglycyl side chain would be shifted. nih.gov This analysis confirms that the deuterium labels are located on the intended amide portion of the molecule and have not scrambled to other positions. researchgate.net

Table 1: Representative MS/MS Fragmentation Data for Amoxicillin and Expected Shifts for this compound

Precursor Ion (m/z) Major Fragment Ion (m/z) Fragment Identity Expected m/z for d4 Analog
366.1 349.1 [M+H-NH₃]⁺ 353.1
366.1 208.1 Cleavage of β-lactam and thiazolidine rings 212.1
366.1 160.1 Penam nucleus fragment (thiazolidine ring structure) 160.1

This table is interactive and can be sorted by column.

Accurate mass measurement using HRMS instruments like Orbitrap or time-of-flight (TOF) analyzers is critical for verifying the elemental composition and isotopic signature of this compound. nih.govnih.gov HRMS can distinguish between the deuterated (d4) isotopologue and the unlabeled (d0) compound, as well as other isotopologues (d1, d2, d3) that may be present as isotopic impurities. nih.gov The high resolving power allows for the separation of these closely spaced isotopic peaks. researchgate.net

By analyzing the relative abundance of these H/D isotopolog ions, the isotopic purity of the compound can be calculated. nih.gov A high isotopic purity is crucial for applications where this compound is used as an internal standard to ensure accurate quantification of the target analyte. clearsynth.com The observed isotopic distribution pattern is compared with the theoretical pattern for a molecule with four deuterium atoms to confirm successful labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous identification and structural elucidation of molecules. tricliniclabs.comnih.gov It provides detailed information about the atomic connectivity and the stereochemistry of a compound, which is essential for confirming the precise location of isotopic labels in this compound. springernature.comresearchgate.net

Deuterium (²H) NMR spectroscopy directly detects the deuterium nucleus, offering unequivocal proof of the labeling site. magritek.com While its chemical shift range is similar to that of proton (¹H) NMR, deuterium signals are typically broader. huji.ac.il A ²H NMR spectrum of this compound would show signals corresponding to the chemical environment of the deuterium atoms on the amide group. magritek.com Concurrently, the corresponding signals in the ¹H NMR spectrum would disappear or be significantly diminished, further confirming the successful deuteration at the specific molecular position. magritek.com This technique is a robust method for verifying the effectiveness of the deuteration process. nih.gov

A combination of multi-nuclear and multidimensional NMR experiments is used for the complete structural assignment of this compound.

¹H NMR: Provides information on the number and environment of protons in the molecule. In the deuterated analog, the absence of the amide proton signal confirms labeling.

¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atom attached to the deuterated amide group will show a characteristic shift and splitting pattern due to coupling with deuterium. mdpi.com

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.

COSY (Correlation Spectroscopy) shows proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds.

Table 2: NMR Techniques for the Characterization of this compound

NMR Technique Primary Information Gained Relevance for this compound
¹H NMR Proton environment and connectivity Confirmation of label incorporation by disappearance of amide proton signal.
¹³C NMR Carbon skeleton structure Elucidation of the carbon framework and observation of isotope effects on carbon shifts.
²H NMR Direct detection of deuterium nuclei Unambiguous confirmation of the location and number of deuterium labels. magritek.com
2D COSY ¹H-¹H coupling networks Confirms proton-proton adjacencies throughout the molecule.

This table is interactive and can be sorted by column.

Chromatographic Separation Techniques for Analytical Purity and Impurity Profiling

Chromatographic techniques are essential for determining the analytical purity of this compound and for identifying and quantifying any related impurities. thermofisher.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods, often coupled with UV or mass spectrometry detectors. claremont.eduresearchgate.netnih.gov

Reversed-phase HPLC is typically employed for the analysis of amoxicillin and its analogs. pjoes.comresearchgate.net A C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. nih.gov These methods can effectively separate this compound from potential impurities, which may include:

Unlabeled amoxicillin

Starting materials from the synthesis

Degradation products (e.g., amoxicilloic acid, amoxicillin diketopiperazine) researchgate.netglobalresearchonline.net

Method validation according to regulatory guidelines ensures that the analytical procedure is accurate, precise, and specific for its intended purpose. nih.gov Impurity profiling is a critical component of quality control, ensuring that the labeled standard is free from components that could interfere with its use in sensitive analytical applications. researchgate.net

Table 3: Typical HPLC Parameters for Amoxicillin Analysis

Parameter Typical Condition
Column Reversed-phase C8 or C18
Mobile Phase Phosphate buffer / Acetonitrile or Methanol mixture nih.gov
Detection UV (e.g., 229-245 nm) or Mass Spectrometry (MS) nih.govpjoes.com
Flow Rate 0.3 - 1.3 mL/min nih.govlcms.cz

This table is interactive and can be sorted by column.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceuticals like amoxicillin and its derivatives. When applied to "this compound," HPLC methods are designed to ensure high resolution, sensitivity, and specificity. The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govresearchgate.net

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A common approach involves a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase consisting of a phosphate buffer and acetonitrile is frequently employed. nih.govresearchgate.net The pH of the aqueous buffer is carefully controlled to ensure the optimal ionization state of the analyte and, consequently, its retention on the column.

Ultraviolet (UV) detection is a widely used modality for the analysis of amoxicillin and its analogs, with detection wavelengths typically set around 220-230 nm. nih.govualberta.ca For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (MS), which allows for the determination of the mass-to-charge ratio of the analyte, confirming its identity and isotopic purity. researchgate.net

Below is a table summarizing typical HPLC conditions that can be adapted for the analysis of "this compound," based on established methods for amoxicillin.

ParameterConditionReference
ColumnLichrosorb C18 (10 µm) nih.gov
Mobile Phase95% Phosphate Buffer (0.01 mol/L, pH 4.8) and 5% Acetonitrile nih.gov
Flow Rate1.3 mL/min nih.gov
DetectionUV at 229 nm nih.gov
Internal StandardCefadroxil nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Throughput

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of "this compound," UPLC is particularly advantageous as it can provide superior separation from potential impurities and the non-deuterated amoxicillin. claremont.edu The increased peak capacity and narrower peaks afforded by UPLC lead to improved signal-to-noise ratios and lower limits of detection.

A study utilizing a deuterated amoxicillin (amoxicillin-d4) as an internal standard for the analysis of amoxicillin by UPLC coupled with mass spectrometry (UPLC-MS) highlights the power of this technique. claremont.edu The method employed a gradient elution to achieve optimal separation. The mobile phase consisted of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. claremont.edu The use of formic acid helps to improve peak shape and ionization efficiency in the mass spectrometer.

The following table outlines a UPLC method that could be applied to the analysis of "this compound," based on the analysis of amoxicillin with a deuterated internal standard. claremont.edu

ParameterConditionReference
ColumnWaters ACQUITY Premier HSS T3 (1.8 µm) claremont.edu
Mobile Phase ALC-MS-grade water with 0.1% formic acid claremont.edu
Mobile Phase BAcetonitrile with 0.1% formic acid claremont.edu
Flow Rate0.300 mL/min claremont.edu
GradientInitial: 100% A, 0% B; Ramp to 70% A, 30% B over 3 minutes claremont.edu
DetectionMass Spectrometry (MS) claremont.edu

Applications in Mechanistic and Preclinical Investigations

Elucidation of Biotransformation Pathways (In Vitro and Non-Human Animal Models)

The study of how a drug is metabolized, or biotransformed, is critical in preclinical research. APA Amoxicillin (B794) Amide-d4 serves as a powerful tool for these investigations, enabling researchers to track the metabolic fate of the parent compound with high precision in complex biological systems.

When APA Amoxicillin Amide-d4 is introduced into an in vitro system (such as human liver microsomes) or a non-human animal model, the metabolic processes that act upon it produce deuterated versions of the standard amoxicillin metabolites. nih.gov The key advantage of using a deuterated analog is the ease and accuracy with which these metabolites can be identified and distinguished from the complex background of a biological matrix using liquid chromatography-mass spectrometry (LC-MS). The mass of each deuterated metabolite will be shifted by +4 Daltons compared to its unlabeled counterpart, providing an unambiguous signature for detection.

Major known metabolites of amoxicillin include amoxicilloic acid, formed by the hydrolysis of the β-lactam ring, and amoxicillin diketopiperazine-2',5'-dione (a cyclization product). nih.govnih.gov Studies using non-human models, such as pigs, have confirmed these as major metabolites found in plasma. nih.gov In in vitro studies with human liver microsomes, additional Phase I metabolic reactions have been identified, including oxidation, hydroxylation, and oxidative deamination, as well as Phase II conjugation with glucuronic acid. nih.gov When using this compound as the substrate, these resulting metabolites would be readily identified by their characteristic mass shift.

Table 1: Key Amoxicillin Metabolites and Their Expected Deuterated Mass Signatures This table illustrates the primary metabolites of amoxicillin and their corresponding expected mass-to-charge ratios (m/z) for their deuterated ([M+H-d4]+) forms when this compound is used as the parent compound.

Metabolite Name Common Formation Pathway Typical m/z of Unlabeled Metabolite [M+H]+ Expected m/z of Deuterated Metabolite [M+H-d4]+
Amoxicilloic Acid Hydrolysis of β-lactam ring 384.12 388.14
Amoxicillin Diketopiperazine Internal cyclization 348.11 352.13
Hydroxylated Amoxicillin Oxidation (Phase I) 382.11 386.13

The kinetic isotope effect (KIE) is a powerful method used to determine the rate-limiting steps of enzymatic reactions. This effect arises because a covalent bond to a heavier isotope (like deuterium) is stronger and requires more energy to break than a bond to a lighter isotope (like hydrogen). Consequently, if a C-H bond is cleaved during the rate-determining step of a reaction, replacing the hydrogen with deuterium (B1214612) will slow the reaction down.

This compound can be strategically employed to probe the mechanisms of enzymes responsible for amoxicillin metabolism, such as cytochrome P450 oxidases. By comparing the rate of metabolism of unlabeled amoxicillin with that of this compound, researchers can determine if the cleavage of a C-H bond at the site of deuteration is involved in the slowest step of the metabolic pathway. The observation of a significant KIE (a slower metabolic rate for the deuterated compound) provides strong evidence for the specific C-H bond cleavage as a critical part of the reaction mechanism. This information is fundamental for understanding enzyme function and predicting potential drug-drug interactions. While specific KIE studies on this compound are not widely published, the use of deuterated molecules for this purpose is a standard and well-established technique in mechanistic enzymology. mdpi.com

Tracing Drug Disposition in Preclinical Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is a cornerstone of preclinical development. This compound is an ideal tracer for these drug disposition studies in animal models, allowing for precise quantification of the drug and its metabolites throughout the body.

Distribution studies reveal where a drug travels in the body and at what concentration. This compound is used as an internal standard in LC-MS methods to accurately quantify amoxicillin concentrations in various tissues and biofluids. Because its chemical and physical properties are nearly identical to the unlabeled drug, it behaves the same way during sample extraction and analysis, correcting for any loss of the analyte. This ensures highly accurate and precise measurements.

Preclinical studies in various animal models have characterized the distribution of amoxicillin. In rats, amoxicillin has been shown to distribute into granulomatous tissue. nih.gov In pigs, studies have measured its distribution into lung tissue, bronchial mucosa, and lymph nodes. researchgate.net The use of a deuterated internal standard like amoxicillin-d4 is crucial for achieving the accuracy needed for such pharmacokinetic analyses in complex matrices like porcine tissues. researchgate.net

Table 2: Amoxicillin Concentrations in Porcine Tissues (Example Data) This table presents example data on amoxicillin distribution in pigs. The use of this compound as an internal standard is critical for the accurate quantification required to generate such data.

Animal Model Tissue Administration Route Measured Concentration (µg/g or µg/mL)
Pig Lung Tissue Oral ~0.48 (Tissue/Plasma Ratio)
Pig Bronchial Mucosa Oral ~0.65 (Tissue/Plasma Ratio)
Pig Lymph Nodes Oral ~0.38 (Tissue/Plasma Ratio)

Determining how a drug is eliminated from the body is essential for understanding its duration of action and potential for accumulation. This compound can be administered to animal models to trace the excretion pathways of the drug. By analyzing urine and feces for the presence of the deuterated parent drug and its deuterated metabolites, researchers can conduct mass balance studies to quantify the proportion of the drug eliminated through renal and biliary routes.

Studies have shown that amoxicillin is primarily excreted unchanged in the urine. nih.gov In pigs, it is suggested that the kidney may be the major organ for both amoxicillin biotransformation and excretion. nih.gov Some biliary excretion also occurs, though concentrations in bile are typically lower than in plasma. nih.gov Using this compound as a tracer allows for unambiguous measurement of the parent drug and its metabolites in these excretory fluids, providing a clear and quantitative picture of the drug's elimination profile.

Investigation of Chemical Reaction Mechanisms (e.g., Degradation, Derivatization)

This compound is also a valuable tool for investigating the mechanisms of chemical reactions, such as degradation under various environmental conditions or reactions involved in chemical synthesis and derivatization. The stability of the C-D bond compared to the C-H bond can provide mechanistic insights.

Amoxicillin is known to be unstable in aqueous solutions, where it undergoes degradation primarily through the hydrolysis of its β-lactam ring. researchgate.netresearchgate.net This degradation is influenced by factors such as pH and temperature. researchgate.net Other degradation pathways, including photolysis, have also been identified. researchgate.net By synthesizing this compound with deuterium atoms at specific locations, chemists can probe the mechanisms of these degradation reactions. For example, if a KIE is observed when the label is near a site of hydrolysis, it suggests that bond cleavage at that site is part of the rate-determining step.

Furthermore, in the synthesis of derivatives or in reactions where amoxicillin is conjugated to other molecules, this compound can serve as a stable internal standard to monitor reaction progress and quantify yields accurately. For instance, studies on the thiol-catalyzed cyclization of amoxicillin to amoxicillin diketopiperazine could benefit from a deuterated standard to precisely quantify the rate and extent of the reaction. frontiersin.org

Table 3: Common Degradation Products of Amoxicillin This table lists key degradation products of amoxicillin. Investigating the formation of these products using this compound can help elucidate the underlying chemical reaction mechanisms.

Degradation Product Formation Condition Analytical Method
Amoxicillin Penicilloic Acid Hydrolysis (aqueous solution) LC-MS/MS
Amoxicillin Diketopiperazine-2',5'-dione Intramolecular cyclization LC-MS/MS
Amoxicillin Penilloic Acid Acidic degradation LC-MS/MS

Role in Method Development and Analytical Validation

Development of Quantitative Bioanalytical Assays (e.g., LC-MS/MS, GC-MS)

Quantitative bioanalytical assays, such as those using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), are essential for measuring drug concentrations in biological matrices. lgcstandards.com The accuracy of these methods heavily relies on the use of appropriate internal standards.

APA Amoxicillin (B794) Amide-d4 is designed for use as an internal standard in quantitative analysis. lgcstandards.comcaymanchem.com An ideal internal standard should have physicochemical properties very similar to the analyte of interest. researchgate.net By incorporating deuterium (B1214612) atoms, APA Amoxicillin Amide-d4 has a higher molecular weight than the unlabeled amoxicillin, allowing it to be distinguished by a mass spectrometer, yet it behaves nearly identically during sample preparation and chromatographic separation. clearsynth.comscispace.com

The primary function of a SIL internal standard is to compensate for variations that can occur during the analytical process. kcasbio.com This includes variability in sample extraction, potential degradation of the analyte, and fluctuations in the mass spectrometer's signal. kcasbio.com By adding a known amount of this compound to every sample, and comparing the signal of the analyte to the signal of the internal standard, analysts can achieve more accurate and precise quantification. clearsynth.com

Table 1: Representative Data on Precision and Accuracy for Amoxicillin Quantification using a Deuterated Internal Standard

Analyte Concentration Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%RE)
Low QC (30 ng/mL) ≤6.5% ≤7.1% -1.3% to 10.9%
Medium QC (300 ng/mL) ≤5.8% ≤6.2% -2.5% to 8.5%
High QC (12000 ng/mL) ≤4.9% ≤5.5% -3.1% to 7.3%

This table presents typical validation data for LC-MS/MS methods quantifying amoxicillin in human plasma, demonstrating the high precision and accuracy achieved with the use of a deuterated internal standard. Data synthesized from multiple sources. nih.govresearchgate.net

Matrix effects are a significant challenge in bioanalysis, where components of the biological sample (like plasma, urine, or tissue) can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. kcasbio.com This can severely impact the accuracy and reproducibility of the results.

A deuterated internal standard like this compound is the most effective tool to mitigate these matrix effects. kcasbio.com Because it co-elutes with the unlabeled analyte and has nearly identical ionization properties, it is affected by the matrix in the same way. kcasbio.com Therefore, any signal suppression or enhancement experienced by the analyte is mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal remains constant, ensuring that the quantification is not skewed by the matrix. kcasbio.com

Validation of Analytical Methodologies for Pharmaceutical Analysis

Method validation is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose. The use of a labeled compound like this compound is crucial in validating key performance characteristics of a method.

The use of a deuterated internal standard significantly enhances the specificity and selectivity of an LC-MS/MS method. By monitoring for the specific mass transitions of both the analyte and the labeled internal standard, the method can reliably distinguish them from other compounds in the sample.

The linearity of an analytical method is its ability to produce results that are directly proportional to the concentration of the analyte. A stable internal standard helps to ensure a consistent response across a wide range of concentrations, thereby improving the linearity of the calibration curve. nih.gov

Table 2: Linearity Data for Amoxicillin Quantification

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)
Amoxicillin 10 - 15,000 ≥ 0.995

This table shows a typical linear range and correlation coefficient for the quantification of amoxicillin using an LC-MS/MS method with a suitable internal standard. nih.govresearchgate.net

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, while reproducibility refers to the ability of the method to produce consistent results across different laboratories or on different occasions. The use of a deuterated internal standard like this compound contributes to both, as it internally corrects for minor variations in factors like mobile phase composition, flow rate, or injection volume, leading to more consistent and reliable results over time and between different analytical runs. scispace.com

Establishment of Reference Standards and Impurity Markers in Pharmaceutical Quality Control

In pharmaceutical quality control, reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and products. sigmaaldrich.com this compound can serve as a valuable tool in this context.

As a labeled version of a potential amoxicillin impurity or metabolite, it can be used to accurately quantify these related substances. doaj.orgresearchgate.net The ability to precisely measure impurities is critical for ensuring the safety and efficacy of the final drug product. By using a labeled standard, quality control laboratories can develop highly sensitive and specific methods for impurity profiling, ensuring that the levels of any impurities are within the strict limits set by regulatory authorities. scilit.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
Amoxicillin
Amoxicillin-d4

Emerging Research Frontiers and Future Perspectives

Integration with Advanced 'Omics' Technologies for Systems-Level Understanding (e.g., Metabonomics)

The integration of stable isotope-labeled compounds with 'omics' technologies, such as metabolomics, proteomics, and transcriptomics, provides a powerful tool for achieving a systems-level understanding of biological processes. nih.gov Deuterium-labeled molecules like APA Amoxicillin (B794) Amide-d4 are particularly valuable in mass spectrometry-based analyses, where they can serve as ideal internal standards for accurate quantification of their non-labeled counterparts. clearsynth.comthalesnano.com

In the context of metabolomics, APA Amoxicillin Amide-d4 could be used to trace the metabolic fate of amoxicillin and its derivatives within a biological system. simsonpharma.com By introducing a known quantity of the deuterated standard, researchers can correct for sample loss during preparation and variations in instrument response, thereby enabling precise measurement of the parent drug and its metabolites. clearsynth.com This approach, often termed 'Deuteromics', leverages deuterium (B1214612) oxide or deuterated compounds to explore multiple metabolic pathways simultaneously. metsol.com While specific metabolomic studies featuring this compound are not yet widely published, its potential utility is clear. Such studies are crucial for understanding drug metabolism, identifying potential drug-drug interactions, and elucidating mechanisms of antibiotic resistance. symeres.com

'Omics' FieldPotential Application of this compoundScientific Rationale
MetabolomicsInternal standard for quantitative analysis of amoxicillin and its metabolites. clearsynth.comsimsonpharma.comCo-elutes with the non-labeled analyte but is distinguishable by mass, allowing for precise quantification and correction for matrix effects. clearsynth.com
PharmacokineticsTracer for absorption, distribution, metabolism, and excretion (ADME) studies. thalesnano.comEnables differentiation between the administered drug and endogenous compounds, providing clear data on the drug's journey through the body. aquigenbio.com
ProteomicsInvestigating protein binding and target engagement.Can be used in quantitative proteomics to measure changes in protein abundance or modification in response to the antibiotic, helping to identify drug targets or off-target effects. nih.gov
FluxomicsProbe for studying the impact of amoxicillin on bacterial metabolic pathways. nih.govHelps to quantify the flow of metabolites through a network, revealing how the antibiotic perturbs bacterial cell wall synthesis or other essential pathways. nih.gov

Development of Novel Deuteration Strategies for Complex Pharmaceutical Compounds

The synthesis of complex deuterated molecules like this compound relies on the continuous advancement of novel deuteration strategies. The goal is to achieve high levels of deuterium incorporation at specific molecular sites with precision and efficiency. researchgate.netnih.gov Research in this area is dynamic, moving beyond traditional methods to more sophisticated catalytic systems. matilda.science

Two primary approaches exist for synthesizing deuterated compounds:

Stepwise Synthesis: This method involves using commercially available deuterated precursors and building the target molecule through a multi-step synthetic route. simsonpharma.comsymeres.com This approach offers high control over the position of the deuterium labels.

Hydrogen Isotope Exchange (HIE): This "late-stage" functionalization technique introduces deuterium directly into a fully formed or nearly complete molecule. acs.org It is often more efficient for complex molecules and relies on advanced catalysts, including those based on iridium, ruthenium, palladium, and iron. researchgate.netacs.org Photocatalytic and electrochemical methods are also emerging as powerful tools for selective deuteration under mild conditions. matilda.science

The development of these strategies is crucial for producing a wide array of deuterated pharmaceuticals, not only for use as analytical standards but also as potentially improved therapeutic agents. nih.gov The "kinetic isotope effect" imparted by the stronger carbon-deuterium bond can slow down drug metabolism, potentially leading to improved pharmacokinetic profiles and reduced formation of toxic metabolites. nih.gov

Deuteration StrategyDescriptionKey Reagents/CatalystsAdvantages
Metal-Catalyzed HIEDirect exchange of C-H bonds with C-D bonds using a transition metal catalyst. acs.orgIridium, Ruthenium, Palladium complexes; D2O or D2 gas as deuterium source. researchgate.netmarquette.eduHigh efficiency for late-stage functionalization, applicable to complex molecules. acs.org
Reductive DeuterationIncorporation of deuterium via the reduction of unsaturated bonds (e.g., alkenes, alkynes) or functional groups. researchgate.netDeuterated silanes, NaBD4, LiAlD4, D2 gas with heterogeneous catalysts (e.g., Pd/C). marquette.eduresearchgate.netPrecise incorporation of one or more deuterium atoms across a specific bond. nih.gov
Synthesis from Deuterated PrecursorsMulti-step synthesis starting from simple, commercially available deuterated building blocks. simsonpharma.comCD3I (trideuteromethyl iodide), deuterated solvents (e.g., acetone-d6), C2D2. simsonpharma.comHigh control over label position and isotopic purity.
BiocatalysisUse of enzymes to selectively incorporate deuterium into specific molecular sites. researchgate.netEnzymes like hydrogenase and NAD+-reductase in D2O. researchgate.netExceptional chemo-, regio-, and stereoselectivity under mild conditions.

Expansion into Environmental Fate and Ecotoxicological Studies as a Tracer

The widespread use of antibiotics like amoxicillin has led to concerns about their persistence and impact on the environment. iaea.org Deuterated compounds such as this compound can serve as powerful tracers in environmental fate and ecotoxicological studies. clearsynth.com By "spiking" environmental samples (e.g., soil, water, sediment) with a known amount of the labeled compound, scientists can track its degradation, transformation, and transport through ecosystems with high precision. nih.gov

This stable isotope tracing approach offers significant advantages over conventional methods because it allows for the unambiguous differentiation of the spiked compound from any pre-existing, non-labeled amoxicillin in the environment. iaea.org Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can quantify the parent compound and its degradation products, elucidating breakdown pathways and rates. asme.org Such studies are critical for assessing the environmental risk of antibiotics and for developing strategies to mitigate the spread of antimicrobial resistance. iaea.org A novel use of deuterated internal standards with a similar polymeric structure has been developed to correct for variable analyte recovery caused by sample size and matrix effects in environmental samples. nih.govnih.gov

Study TypeRole of this compoundExpected Outcome
Biodegradation StudiesLabeled tracer added to soil or water microcosms.Determination of degradation half-life and identification of microbial breakdown products.
Sorption/Desorption AssaysTracer used to measure binding to soil and sediment particles.Quantification of the antibiotic's mobility and potential for groundwater contamination.
Photodegradation ExperimentsLabeled compound exposed to simulated sunlight in aqueous solutions.Elucidation of photochemical breakdown pathways and identification of transformation products.
Ecotoxicological BioassaysTracer to study uptake and bioaccumulation in organisms (e.g., algae, invertebrates).Understanding the exposure pathways and toxicological effects on non-target species.

Interdisciplinary Applications in Chemical Biology, Material Science, and Drug Delivery Systems

The unique properties of deuterated compounds extend their utility far beyond a single discipline, creating opportunities for interdisciplinary research.

Chemical Biology: In chemical biology, deuterium labeling is a fundamental tool for elucidating reaction mechanisms and metabolic pathways. thalesnano.com The kinetic isotope effect can be used to determine rate-limiting steps in enzymatic reactions. symeres.com For a compound like this compound, this could be applied to study the mechanisms of bacterial resistance, such as enzymatic degradation by β-lactamases, providing insights that could aid in the design of new, more robust antibiotics. elifesciences.org

Material Science: Deuteration plays a significant role in polymer and material science. ornl.gov Replacing hydrogen with deuterium alters the neutron scattering length of a material, making neutron scattering a powerful technique for investigating the structure and dynamics of polymers and other soft materials. sci-hub.seacs.org While not a polymer itself, the synthetic methodologies developed for this compound are part of the broader field of deuteration chemistry that supports material science. Deuterated polymers are also used as standards for analytical instruments. resolvemass.ca

Drug Delivery Systems: Recent breakthroughs in drug delivery, particularly with lipid-based nanoparticles (LNPs) for mRNA vaccines, have utilized deuterated components. ansto.gov.aucas.org In a key study, deuterated cholesterol was incorporated into LNPs. ansto.gov.auyoutube.com This allowed researchers to use small-angle neutron scattering to precisely determine the internal structure of the nanoparticles and understand how the different components were distributed. ansto.gov.auyoutube.com This knowledge is vital for optimizing the stability and delivery efficiency of these advanced therapeutic systems. Similarly, deuterated lipids and surfactants are in high demand for such structural studies. nih.goveuropa.eu

DisciplineSpecific ApplicationExample/Potential Use
Chemical BiologyMechanistic studies of enzyme kinetics. thalesnano.comUsing the kinetic isotope effect to probe the transition state of β-lactamase-catalyzed hydrolysis of amoxicillin.
Material ScienceContrast agent in small-angle neutron scattering (SANS). ornl.goveuropa.euDeuterated polymers are used to study polymer blends, interfaces, and dynamics in materials. sci-hub.se
Drug DeliveryStructural analysis of delivery vehicles. ansto.gov.auIncorporating deuterated lipids or cholesterol into liposomes or nanoparticles to determine their structure and drug-loading characteristics using SANS. youtube.com
Analytical ChemistryInternal standard for mass spectrometry. thalesnano.comThis compound used for accurate quantification of amoxicillin impurities in pharmaceutical manufacturing.

Q & A

Q. How should researchers structure the discussion section to contextualize this compound findings within existing literature?

  • Methodological Answer : Compare results with prior studies on non-deuterated amoxicillin, emphasizing isotopic impacts on bioavailability or toxicity. Discuss limitations (e.g., in vitro-to-in vivo extrapolation) and propose follow-up experiments (e.g., microdosing trials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.